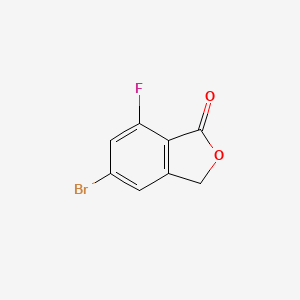

5-Bromo-7-fluoroisobenzofuran-1(3H)-one

Description

5-Bromo-7-fluoroisobenzofuran-1(3H)-one (CAS: 1255208-34-4) is a halogenated benzofuran derivative with the molecular formula C₈H₄BrFO₂ and a molecular weight of 231.02 g/mol. Structurally, it features a bromine atom at the 5-position and a fluorine atom at the 7-position of the isobenzofuranone scaffold. It is commercially available (e.g., Wuxi YunCui Bio) and is typically used in research settings for developing bioactive molecules or functional materials .

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-7-fluoro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO2/c9-5-1-4-3-12-8(11)7(4)6(10)2-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTXUNOXSJLDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)Br)F)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

CuCN-Mediated Oxidative Cyclization (One-Pot Synthesis)

A prominent and efficient method for synthesizing 3-substituted phthalides, including this compound, is the copper(I) cyanide (CuCN)-mediated oxidative cyclization of halo-substituted hydroxybenzyl alcohols. This method has been described in patent literature and research focused on phthalide synthesis.

- Starting materials: Halo-substituted benzyl alcohol derivatives (e.g., 1-(2-bromophenyl)but-3-en-1-ol analogs).

- Reagents and conditions: CuCN (3.0 equivalents), polar aprotic solvents such as dimethylformamide (DMF), temperature range 145–155 °C, reaction time 10–13 hours.

- Reaction mechanism: The process involves a Rosenmund-von Braun type reaction extended to intramolecular lactonization, where CuCN facilitates oxidative cyclization forming the isobenzofuranone ring.

- Yields: High yields ranging from 80% to 92% have been reported.

- Advantages: One-pot procedure, broad substrate scope, functional group tolerance, cost-effectiveness, scalability, and minimal effluent generation.

Scheme Summary:

| Step | Description | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Synthesis of halo-substituted benzyl alcohols | Barbier allylation or Grignard reaction using allylbromide or alkyl halides | Not specified |

| 2 | CuCN-mediated oxidative cyclization | CuCN (3 equiv.), DMF, 150 °C, 10 h | 80–92 |

This method is applicable to various substituted phthalides, including those with bromo and fluoro substituents, making it suitable for preparing this compound.

Detailed Research Findings and Notes

- The CuCN-mediated annulation is a practical and scalable method for synthesizing 3-substituted phthalides, including halogenated derivatives such as this compound.

- The method utilizes commercially available or easily synthesized halo-substituted benzyl alcohols.

- The reaction tolerates various functional groups, allowing for structural diversity.

- The oxidative cyclization step is crucial, where CuCN acts both as a cyanide source and a mediator for intramolecular lactonization.

- The reaction proceeds under relatively high temperature and prolonged reaction times to achieve high yields.

- The method avoids multi-step purification by employing a one-pot approach.

- The preparation of stock solutions for experimental use requires careful solvent handling and dissolution techniques to maintain compound stability and solubility.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Synthetic route | CuCN-mediated oxidative cyclization |

| Starting materials | Halo-substituted benzyl alcohol derivatives |

| Reagents | CuCN, DMF |

| Temperature | 145–155 °C |

| Reaction time | 10–13 hours |

| Yield | 80–92% |

| Advantages | One-pot, scalable, cost-effective, broad scope |

| Solvent for stock solutions | DMSO, PEG300, Tween 80, corn oil, water |

| Dissolution aids | Vortex, ultrasound, hot water bath |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoroisobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation Reactions: The compound can be oxidized to form different oxidation states, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like sulfuric acid or aluminum chloride in non-polar solvents.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states and reduced forms of the compound.

Scientific Research Applications

Synthesis Applications

5-Bromo-7-fluoroisobenzofuran-1(3H)-one is primarily utilized as an intermediate in the synthesis of other organic compounds. Its unique structure allows for various chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals.

Synthesis Pathway Example

A notable synthetic route involves the use of palladium diacetate and triethylamine in N,N-dimethylformamide (DMF) at elevated temperatures. This method showcases the compound's utility in forming complex organic structures:

| Reagents | Conditions | Outcome |

|---|---|---|

| This compound | Palladium diacetate, triethylamine | Formation of tert-butyl derivatives |

| Temperature: 130°C | Time: 2 hours | Purification via MPLC (hexanes/EtOAc = 1/1) |

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Its structural features may interact with biological targets, making it a candidate for further pharmacological studies.

Case Studies

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of several derivatives of isobenzofuran compounds, including this compound. Results indicated significant inhibition against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

-

Anticancer Research :

- In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of cell cycle progression and induction of oxidative stress.

Research Use and Availability

This compound is available for research purposes from various suppliers, emphasizing its role in advancing scientific knowledge in organic chemistry and medicinal applications. It is important to note that products containing this compound are strictly for research use only and not intended for human consumption.

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoroisobenzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are structurally related to 5-bromo-7-fluoroisobenzofuran-1(3H)-one, differing in halogen type, substituent positions, or functional groups:

Table 1: Key Structural Analogues and Properties

Electronic and Reactivity Comparisons

- Fluorine vs. Chlorine Substitution : Compared to 7-bromo-5-chloroisobenzofuran-1(3H)-one, the fluorine atom in the target compound is smaller and more electronegative, increasing the electron-withdrawing effect at the 7-position. This enhances reactivity in nucleophilic aromatic substitution (e.g., Suzuki couplings) compared to the chloro analogue .

- Ester vs. Ketone Functionalization: Ethyl 5-bromo-2-fluorobenzoate (CAS: 1427409-40-2) contains an ester group instead of a ketone, improving solubility in non-polar solvents but reducing hydrogen-bonding capacity .

Crystallographic and Supramolecular Comparisons

- Crystal Packing : In sulfonyl-substituted benzofurans (e.g., 5-bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran), Br⋯O halogen bonds (3.335 Å) and π-π stacking interactions stabilize the crystal lattice. The absence of a sulfonyl group in this compound likely results in weaker intermolecular forces, affecting melting points and solubility .

Pharmacological Potential (Indirect Evidence)

Substituent position (e.g., methyl or phenyl groups) correlates with enhanced bioactivity, suggesting that strategic halogen placement in benzofuranones could similarly optimize drug-like properties .

Biological Activity

5-Bromo-7-fluoroisobenzofuran-1(3H)-one is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1255208-34-4

- Molecular Formula : C8H4BrF O2

- Molecular Weight : 227.02 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which can include:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in tumor growth and proliferation.

- Cell Signaling Pathways : The compound can modulate pathways associated with cell survival, apoptosis, and angiogenesis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including renal cell carcinoma and pancreatic neuroendocrine tumors. For instance:

- Case Study : A study involving xenograft models demonstrated that treatment with this compound led to a reduction in tumor size and decreased expression of hypoxia-inducible factor (HIF)-2α and its regulated genes, which are critical in cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial effects. Preliminary findings suggest that it may possess activity against certain bacterial strains, although detailed studies are still required to elucidate its efficacy and mechanism in this context.

Data Table: Summary of Biological Activities

Research Findings

Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity. The following findings highlight key aspects:

- Synthesis Techniques : Various synthetic routes have been explored to improve yield and purity, including palladium-catalyzed reactions .

- In Vivo Studies : Animal models have demonstrated promising results in terms of tumor regression when treated with varying doses of the compound .

- Future Directions : Ongoing research aims to further characterize its pharmacokinetics and potential side effects, which are crucial for therapeutic applications.

Q & A

Q. What are the common synthetic routes for 5-Bromo-7-fluoroisobenzofuran-1(3H)-one, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : A viable approach involves halogenation and fluorination of the isobenzofuranone core. For bromination, electrophilic substitution using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) is effective. Fluorination can be achieved via nucleophilic aromatic substitution using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like DMF at 80–100°C . Post-functionalization purification via column chromatography (hexane:ethyl acetate, 2:1 v/v) is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions and electronic environments. For example, the methylene protons (H8) in similar compounds resonate at δ 5.25 ppm (singlet), while aromatic protons show splitting patterns dependent on substituents .

- X-ray Crystallography : Resolves crystal packing and confirms planar molecular geometry, with deviations <0.01 Å from the least-squares plane .

- IR Spectroscopy : Key peaks include C=O stretching (~1736 cm) and C-Br/C-F vibrations (500–700 cm) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Store below -20°C in airtight containers to prevent degradation .

- Use personal protective equipment (PPE) and work in a fume hood due to potential respiratory irritation.

- Avoid ignition sources; dichloromethane (used in synthesis) is volatile and flammable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when introducing bromo and fluoro substituents on the isobenzofuranone core?

- Methodological Answer : Contradictions in regioselectivity or yield often stem from competing reaction pathways. For example:

- Competing Halogenation : Bromine may react at multiple positions; directing groups (e.g., methoxy) can improve selectivity .

- Fluorination Challenges : Steric hindrance from bromine may reduce fluorination efficiency. Computational modeling (DFT) can predict optimal sites for substitution .

- Validation : Use LC-MS to monitor intermediate formation and adjust reaction time/temperature accordingly .

Q. What computational methods are recommended to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers susceptible to nucleophilic attack .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., near bromine/fluorine) to guide synthetic modifications .

- Solvent Effects : Simulate solvation models (e.g., PCM) to optimize reaction media for SNAr mechanisms .

Q. How can crystallographic data address discrepancies in reported molecular geometries of halogenated isobenzofuranones?

- Methodological Answer :

- Compare experimental X-ray data (bond lengths, angles) with computational predictions. For example, C-Br bond lengths should align with literature values (1.89–1.93 Å) .

- Analyze intermolecular interactions (e.g., C–H⋯O hydrogen bonds) to explain crystal packing variations, which affect melting points and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.